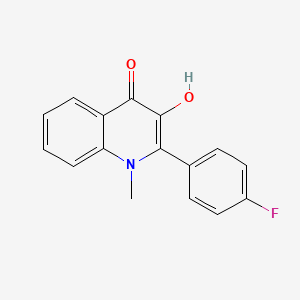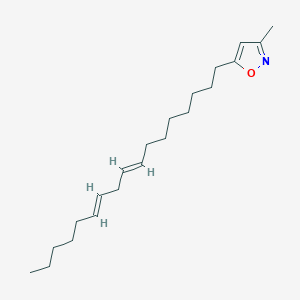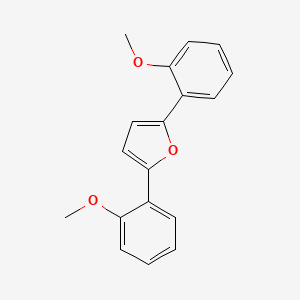
2,5-Bis(2-methoxyphenyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2-methoxyphenyl)furan is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two 2-methoxyphenyl groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(2-methoxyphenyl)furan typically involves the reaction of 2-methoxybenzaldehyde with furan in the presence of a catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of 2-methoxyphenylboronic acid with 2,5-dibromofuran . The reaction is carried out under mild conditions, typically in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalyst and reaction parameters is crucial to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(2-methoxyphenyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Reagents such as bromine or chlorinating agents can be used for halogenation reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2-methoxyphenyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2,5-Bis(2-methoxyphenyl)furan involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the methoxy groups can engage in hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets. The exact pathways and molecular targets are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(hydroxymethyl)furan: A bio-based diol with applications in polymer synthesis.
Furan-2,5-dicarboxylic acid: A promising bio-based alternative to terephthalic acid in polymer production.
5-Hydroxymethylfurfural: A versatile platform chemical derived from biomass.
Uniqueness: 2,5-Bis(2-methoxyphenyl)furan is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
875153-16-5 |
|---|---|
Molekularformel |
C18H16O3 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
2,5-bis(2-methoxyphenyl)furan |
InChI |
InChI=1S/C18H16O3/c1-19-15-9-5-3-7-13(15)17-11-12-18(21-17)14-8-4-6-10-16(14)20-2/h3-12H,1-2H3 |
InChI-Schlüssel |
LGBVTPGAVMLUBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC=C(O2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


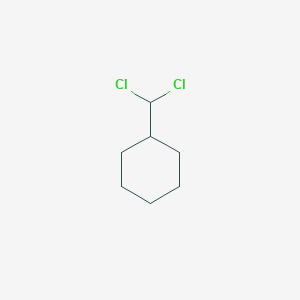
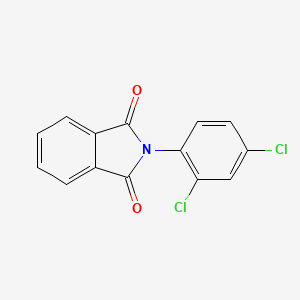
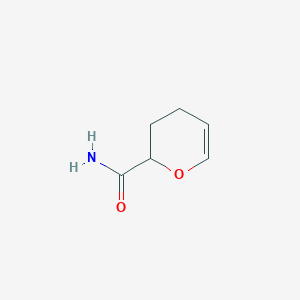

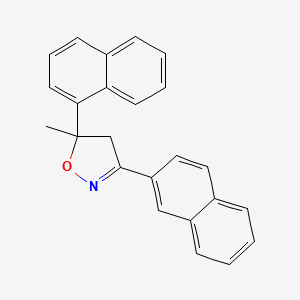
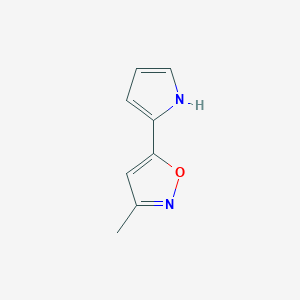
![2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B15211033.png)

